1-(1-Methoxyethoxy)-4-nitrobenzene
Description
1-(1-Methoxyethoxy)-4-nitrobenzene (C₉H₁₁NO₃, molecular weight 181.19 g/mol) is a nitroaromatic compound featuring a benzene ring substituted with a nitro group at the para position and a 1-methoxyethoxy ether chain at the ortho position. This compound is synthesized via nucleophilic aromatic substitution, where 2-methoxyethanol reacts with 1-chloro-4-nitrobenzene in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures, yielding the product in 90% efficiency . The crystal structure reveals coplanarity between the nitro group and the benzene ring, stabilized by intermolecular hydrogen bonds involving the ether oxygen and nitro oxygen atoms . Its applications span agrochemicals, pharmaceuticals, and materials science due to its versatile reactivity and structural adaptability.
Properties
CAS No. |
110225-50-8 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(1-methoxyethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO4/c1-7(13-2)14-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 |
InChI Key |
MSFJWZDMHLBSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Ether substituents (e.g., methoxyethoxy) enhance solubility in polar solvents and participation in hydrogen bonding, critical for crystal engineering .
- Alkyl groups (e.g., sec-butyl) increase hydrophobicity, favoring membrane penetration in pesticidal applications .
- Halogens (e.g., iodine) and sulfonyl groups amplify electrophilic character, enabling diverse reactivity in Suzuki-Miyaura couplings or sulfonation reactions .
Substituent Position and Chain Length
Key Insights :
- Para-nitro substitution maximizes resonance stabilization, directing subsequent reactions (e.g., reductions) to the nitro group .
- Longer ether chains (e.g., methoxyethoxy vs. ethoxy) reduce volatility and enhance thermal stability, as seen in the higher estimated boiling point of the target compound .
Key Insights :
Key Insights :
- Ether derivatives generally exhibit lower acute toxicity compared to sulfonyl or halogenated analogs .
Q & A
Q. What are the established synthetic routes for 1-(1-Methoxyethoxy)-4-nitrobenzene, and how do reaction conditions impact yield and purity?
Methodological Answer: The compound is synthesized via two primary routes:
- Nitration of 1-(1-Methoxyethoxy)benzene : A mixture of concentrated H₂SO₄ and HNO₃ at 0–5°C introduces the nitro group. Low temperatures minimize side reactions (e.g., ring sulfonation) and improve regioselectivity .
- Nucleophilic Substitution : Reacting 4-nitrobenzyl chloride with 2-methoxyethanol in the presence of K₂CO₃ as a base. This method avoids harsh nitration conditions but requires anhydrous conditions to prevent hydrolysis .
Q. Key Optimization Factors :
- Temperature Control : Nitration at >10°C increases byproduct formation (e.g., dinitro derivatives).
- Catalyst Purity : Trace metals in H₂SO₄ can catalyze decomposition; redistilled acid improves yield by ~15% .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods or closed systems to avoid inhalation exposure .
- PPE : Nitrile gloves, lab coats, and safety goggles. For prolonged handling, add face shields and respirators with organic vapor cartridges .
- Storage : Store in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. How do catalytic and chemical reduction methods compare for converting the nitro group to an amine?
Methodological Answer:
- Catalytic Hydrogenation : H₂ gas with Pd/C (5% w/w) in ethanol at 50°C achieves >95% conversion to 1-(1-Methoxyethoxy)-4-aminobenzene. Catalyst poisoning by sulfur impurities reduces efficiency by ~30% .
- Chemical Reduction : Fe/HCl in aqueous ethanol (70°C) yields 80–85% amine but generates Fe(OH)₃ sludge, complicating purification.
Trade-offs : Catalytic methods offer higher purity but require stringent solvent drying; chemical methods are cost-effective but labor-intensive .
Q. What computational insights exist into the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT Studies : Predict favorable [3+2] cycloaddition with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate). The nitro group lowers LUMO energy (-1.8 eV), enhancing dipolarophilicity .
- Experimental Validation : Cycloadditions at 80°C in toluene yield 85% isoxazoline derivatives, confirmed by HRMS and single-crystal XRD .
Q. Are there contradictions in reported regioselectivity during electrophilic substitution?
Methodological Answer:
- Meta vs. Para Substitution : The nitro group directs electrophiles (e.g., Br₂) to the meta position, but the methoxyethoxy group can sterically hinder substitution. Studies report conflicting yields (50–70%) for bromination at –10°C vs. 25°C .
- Resolution : Use of bulky directing groups (e.g., tert-butyl) or low-temperature kinetic control can override thermodynamic preferences .
Q. How does molecular conformation influence stability in solvent systems?
Methodological Answer:
- Synclinal Conformation : Observed in X-ray data, this arrangement minimizes steric strain and enhances stability in nonpolar solvents (e.g., hexane). Polar solvents (e.g., DMSO) disrupt C–H⋯O bonds, increasing degradation rates by 20% .
- Degradation Pathways : Hydrolysis of the ether linkage dominates in acidic (pH <3) or basic (pH >11) conditions, forming 4-nitrophenol and 2-methoxyethanol .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
